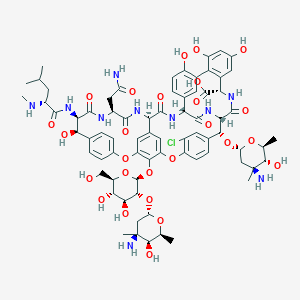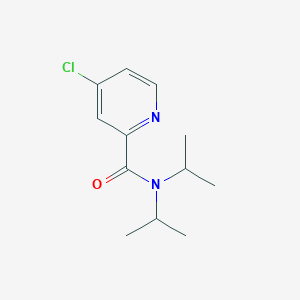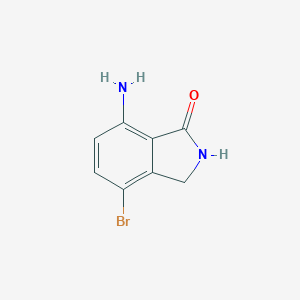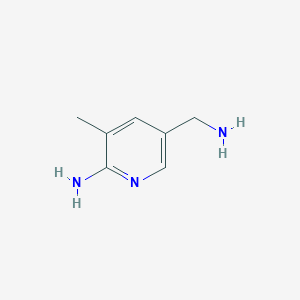
5-(Aminomethyl)-3-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3-methylpyridin-2-amine, also known as AM-694, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
5-(Aminomethyl)-3-methylpyridin-2-amine acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by 5-(Aminomethyl)-3-methylpyridin-2-amine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
5-(Aminomethyl)-3-methylpyridin-2-amine has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, 5-(Aminomethyl)-3-methylpyridin-2-amine has been shown to have anxiolytic effects in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Aminomethyl)-3-methylpyridin-2-amine in lab experiments is its potency as a CB1 agonist, which allows for precise control over the activation of CB1 receptors. However, one limitation of using 5-(Aminomethyl)-3-methylpyridin-2-amine in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of activation of CB1 receptors over time.
Direcciones Futuras
There are several future directions for research on 5-(Aminomethyl)-3-methylpyridin-2-amine. One area of interest is its potential use in the treatment of pain and inflammation in humans. Another area of interest is its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)-3-methylpyridin-2-amine and its effects on the central nervous system.
Métodos De Síntesis
5-(Aminomethyl)-3-methylpyridin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyridine with formaldehyde to form 5-formyl-3-methylpyridine-2-carboxaldehyde, which is then reacted with methylamine to form 5-(Aminomethyl)-3-methylpyridin-2-amine.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-3-methylpyridin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 5-(Aminomethyl)-3-methylpyridin-2-amine has been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Propiedades
Número CAS |
187163-76-4 |
|---|---|
Fórmula molecular |
C7H11N3 |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3,8H2,1H3,(H2,9,10) |
Clave InChI |
PNCVDUNITYPRNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N)CN |
SMILES canónico |
CC1=CC(=CN=C1N)CN |
Sinónimos |
3-Pyridinemethanamine,6-amino-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
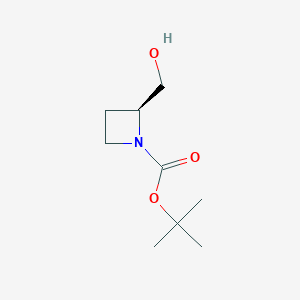
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
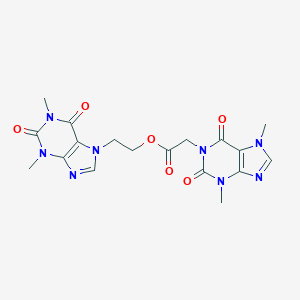


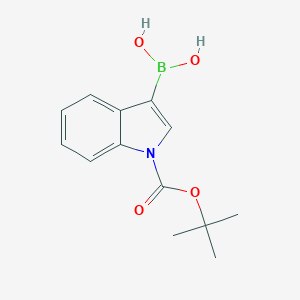
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
